molecular formula C6H2Br2Cl2 B3196959 1,2-Dibromo-3,4-dichlorobenzene CAS No. 100191-48-8

1,2-Dibromo-3,4-dichlorobenzene

Cat. No. B3196959
M. Wt: 304.79 g/mol
InChI Key: CSOWEPYJECMZOB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 1,2-Dibromo-3,4-dichlorobenzene can involve various reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3,4-dichlorobenzene consists of a benzene ring substituted with two bromine atoms and two chlorine atoms . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

1,2-Dibromo-3,4-dichlorobenzene can participate in various chemical reactions. For example, it can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids . It is also used to produce 2,4,4’-trichloro-biphenyl .


Physical And Chemical Properties Analysis

1,2-Dibromo-3,4-dichlorobenzene has a density of 2.1±0.1 g/cm3, a boiling point of 294.9±35.0 °C at 760 mmHg, and a flash point of 142.8±16.0 °C . It has a molar refractivity of 51.4±0.3 cm3 and a polarizability of 20.4±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Properties and Usage

1,2-Dibromo-3,4-dichlorobenzene is a compound with distinct chemical properties and uses in various scientific and industrial applications. It's a colorless, highly fluid, non-flammable liquid with an unpleasant odor. It is lipophilic and insoluble in water but miscible with most organic solvents. This compound is primarily used as an intermediate in the production of other chemicals, such as 3,4-dichloronitrobenzene, and as a solvent in the production of isocyanates (Knecht & Lewalter, 2012).

Catalytic Oxidation

1,2-Dibromo-3,4-dichlorobenzene undergoes catalytic oxidation, a process critical in the chemical industry. Research shows that this oxidation is effectively carried out over a series of transition metal oxides supported on TiO2 and Al2O3, with variations in activity depending on the nature of the transition metal oxide used. This process is integral in the transformation of 1,2-Dibromo-3,4-dichlorobenzene into other useful compounds (Krishnamoorthy, Rivas, & Amiridis, 2000).

Solid-State Behavior

The solid-state behavior of dichlorobenzenes, including 1,2-dichlorobenzene, has been studied for understanding its crystalline properties. These studies involve the determination of crystal structures using X-ray analysis and crystallization techniques. This research provides insights into the molecular and crystal structure of dichlorobenzenes, which is important for its applications in material science and chemistry (Boese et al., 2001).

Photocatalytic Decomposition

The photocatalytic decomposition of gaseous 1,2-dichlorobenzene on TiO2 films has been explored. This process, especially with the addition of ozone, shows potential in environmental applications for treating air pollutants. The study of these reactions under various conditions helps in understanding the mechanisms and optimizing the process for practical applications (Lu et al., 2012).

Safety And Hazards

1,2-Dibromo-3,4-dichlorobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, and to use personal protective equipment as required .

properties

IUPAC Name

1,2-dibromo-3,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWEPYJECMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,4-dichlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Missio, M Badine - … Processes and Cases Studies of Aromatic …, 2023 - Wiley Online Library
This chapter illustrates the technologies in use at WeylChem Group to manufacture a broad range of halogenated aromatic compounds. After a brief review of the …
Number of citations: 0 onlinelibrary.wiley.com

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